molecular formula C9H13Cl2N5O3 B2413573 1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride CAS No. 1431964-65-6

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride

Cat. No. B2413573
CAS RN: 1431964-65-6
M. Wt: 310.14
InChI Key: WFNALBSBMAAFQV-UHFFFAOYSA-N
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Description

The compound “1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The structure of pyrazole is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms in close proximity . Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker demonstrated potent antibacterial and biofilm inhibition activities. These derivatives, linked via a piperazine moiety, showed significant inhibitory activities against various bacterial strains and cell lines, including E. coli, S. aureus, and S. mutans. They also exhibited effective biofilm inhibition activities surpassing that of the reference drug Ciprofloxacin (Mekky & Sanad, 2020).

Anti-inflammatory Activity

In a study by Ahmed, Molvi, and Khan (2017), novel piperazine derivatives were synthesized and evaluated for their anti-inflammatory activities. The compounds showed significant in-vitro anti-inflammatory activity and moderate to poor protection in in-vivo studies in rat models (Ahmed, Molvi, & Khan, 2017).

Molecular Structure Analysis

Lv, Ding, and Zhao (2013) conducted a study focusing on the synthesis and X-ray structure characterization of novel pyrazole carboxamide derivatives containing the piperazine moiety. This research contributes to the understanding of the molecular structure of these compounds (Lv, Ding, & Zhao, 2013).

Anticancer Evaluation

Turov (2020) evaluated the anticancer activity of polyfunctional substituted 1,3-thiazoles with a piperazine substituent. The study was conducted on various cancer cell lines, revealing compounds with significant inhibitory effects on tumor growth (Turov, 2020).

Antimicrobial Activity

Patil et al. (2021) synthesized new piperazine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. This study highlighted the potential of these compounds as antimicrobial agents, with some showing promising growth inhibition properties (Patil et al., 2021).

Future Directions

The future directions for this compound could involve further exploration of its synthesis techniques and biological activity. Given the wide range of applications of pyrazoles in various fields of science, there is potential for the development of new drugs and other bioactive chemicals .

properties

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O3.ClH/c10-7-5-14(12-9(7)15(17)18)6-8(16)13-3-1-11-2-4-13;/h5,11H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNALBSBMAAFQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=C(C(=N2)[N+](=O)[O-])Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-3-nitro-1H-pyrazol-1-yl)acetyl]piperazine hydrochloride

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